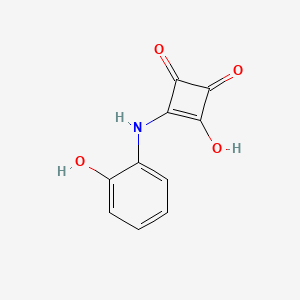![molecular formula C13H14N2O8 B14268639 L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- CAS No. 158078-66-1](/img/structure/B14268639.png)
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- typically involves the phosgenation of amino acids. This process was first developed by Hermann Leuchs and involves heating an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum at 50-70°C . Another method employs epoxides as scavengers of hydrogen chloride, which allows for a moisture-tolerant route to unprotected N-carboxyanhydrides .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The use of phosgene or its trimer in treating unprotected amino acids is a common approach .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polypeptides and other complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other industrial materials.
Mechanism of Action
The mechanism by which L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
α-Carboxy-2-nitrobenzyl (CNB) caged compounds: These compounds share a similar structure and are used in photochemical studies.
N-1-(2-nitrophenyl)ethoxycarbonyl-L-glutamate: Another derivative used in neuroscience research.
Uniqueness
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
CAS No. |
158078-66-1 |
|---|---|
Molecular Formula |
C13H14N2O8 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
(2S)-2-[[carboxy-(2-nitrophenyl)methyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H14N2O8/c16-10(17)6-5-8(12(18)19)14-11(13(20)21)7-3-1-2-4-9(7)15(22)23/h1-4,8,11,14H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t8-,11?/m0/s1 |
InChI Key |
QOZVGBSQVLPBRK-YMNIQAILSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
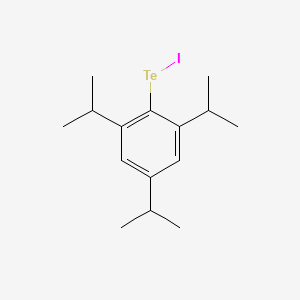
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
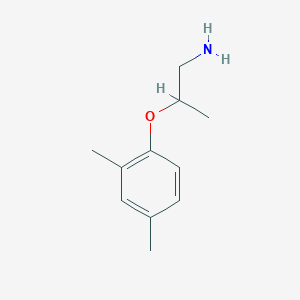
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
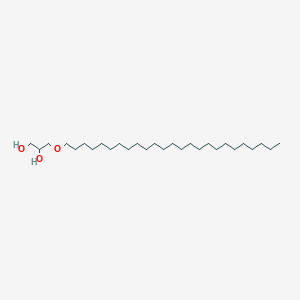
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
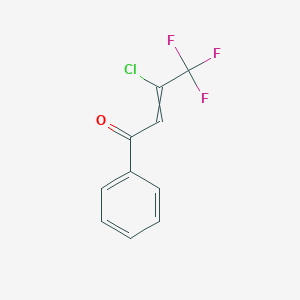
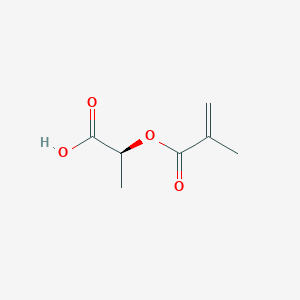
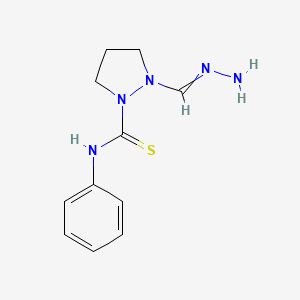
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
